molecular formula C17H21F3O3 B1680417 Rac bhff CAS No. 123557-91-5

Rac bhff

Cat. No.: B1680417
CAS No.: 123557-91-5
M. Wt: 330.34 g/mol
InChI Key: RVNOANDLZIIFHB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of rac-BHFF involves several steps, starting with the preparation of the benzofuranone core. The reaction conditions typically include the use of strong bases and organic solvents to facilitate the formation of the benzofuranone ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

rac-BHFF undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the benzofuranone ring, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

5,7-ditert-butyl-3-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3O3/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16(22,13(21)23-12)17(18,19)20/h7-8,22H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNOANDLZIIFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402030
Record name 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123557-91-5
Record name 5,7-Bis(1,1-dimethylethyl)-3-hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123557-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BHFF
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123557915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123557-91-5
Source European Chemicals Agency (ECHA)
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Record name BHFF
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Rac-BHFF interact with its target and what are the downstream effects?

A1: Rac-BHFF [(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one] acts as a positive allosteric modulator (PAM) of the GABAB receptor. [, , , , , , , , , , , , ] Instead of directly activating the receptor like an agonist, it binds to an allosteric site and enhances the effects of the endogenous agonist, GABA. [] This potentiation leads to increased GABAB receptor signaling, resulting in downstream effects such as:

  • Increased G protein activation: Rac-BHFF potentiates the GABAB receptor-stimulated binding of [35S]GTPγS to G proteins. [, ]
  • Suppression of neuronal activity: Enhanced GABAB receptor signaling ultimately leads to neuronal inhibition, contributing to its effects in various animal models. [, ]
  • Modulation of EGFR transactivation: While this has been observed in prostate cancer cells, it highlights the potential for Rac-BHFF to influence signaling pathways beyond direct GABAB receptor modulation. []

Q2: What is the structural characterization of Rac-BHFF?

A2: Rac-BHFF [(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one] has the following structural features: [, , , ]

    Q3: What is known about the structure-activity relationship (SAR) of Rac-BHFF and its analogs?

    A3: While comprehensive SAR data is not available in the provided research, some insights can be derived:

    • Comparison to other PAMs: Rac-BHFF has consistently demonstrated higher efficacy compared to the PAM CGP7930 in various studies. [, , ] This suggests that the specific structural features of Rac-BHFF contribute to its increased potency as a GABAB receptor PAM.
    • Importance of allosteric binding: The ability of Rac-BHFF to enhance the effects of both baclofen and the partial agonist CGP35348, without having intrinsic agonist activity itself, underscores the importance of its allosteric binding site interactions. [, ]

    Q4: How has Rac-BHFF been studied in vitro and in vivo?

    A4: Rac-BHFF has been extensively studied in both in vitro and in vivo settings:

      • [35S]GTPγS binding assays: Rac-BHFF potentiates GABAB receptor-stimulated [35S]GTPγS binding in different brain regions, indicating its ability to enhance receptor signaling. [, ]
      • Cell migration and invasion assays: In prostate cancer cells, Rac-BHFF promoted cell migration and invasion, mediated through EGFR transactivation. []
      • Rodent models of sensorimotor gating: Rac-BHFF ameliorates sensorimotor gating deficits in various rodent models, suggesting potential antipsychotic-like properties. []
      • Animal models of alcohol and drug addiction: Rac-BHFF has consistently shown efficacy in reducing alcohol intake, relapse-like drinking, and cocaine self-administration in rodent models. [, , , ]
      • Neuropathic pain models: Rac-BHFF enhances baclofen-mediated analgesia in neuropathic mice, suggesting potential for pain management. []

    Q5: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of Rac-BHFF?

    A5: The provided research doesn't offer detailed information on the specific ADME (absorption, distribution, metabolism, excretion) profile of Rac-BHFF. Further research is needed to fully elucidate its PK/PD properties.

    Q6: Are there any known safety concerns or toxicological data available for Rac-BHFF?

    A6: While the provided research doesn't focus on toxicology, some studies suggest:

    • Improved safety profile compared to agonists: Rac-BHFF appears to have a better safety profile than the GABAB receptor agonist baclofen, particularly in terms of producing less sedation and hypothermia at effective doses. [, , , ]
    • Potential for fewer side effects: As a PAM, Rac-BHFF may have an advantage over direct agonists by selectively enhancing the effects of GABA only when it is naturally released, potentially leading to fewer off-target effects. [, ]

    Q7: What is the current research status and future directions for Rac-BHFF?

    A7: Rac-BHFF continues to be investigated as a potential therapeutic agent for various conditions, including:

    • Alcohol and drug addiction: Its consistent efficacy in reducing alcohol and drug seeking behaviors in animal models makes it a promising candidate for further development. [, , , ]
    • Neuropsychiatric disorders: Its positive effects in models of sensorimotor gating suggest potential applications in conditions like schizophrenia. []

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